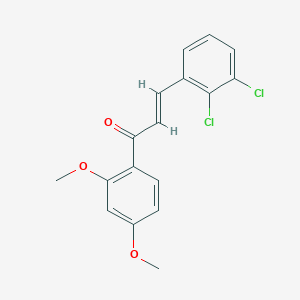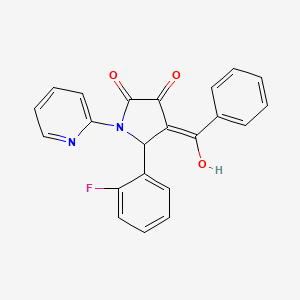![molecular formula C14H20N2O3S B5313823 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, also known as AMS, is a chemical compound with a molecular formula of C14H20N2O3S. It is a white crystalline powder that is commonly used in scientific research applications. AMS is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells.
Aplicaciones Científicas De Investigación
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CA IX, which is involved in the regulation of pH in tumor microenvironments. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has also been studied for its potential as a diagnostic tool for cancer imaging, as CA IX is overexpressed in many types of cancer cells.
Mecanismo De Acción
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been shown to have a selective inhibitory effect on CA IX, with minimal inhibition of other carbonic anhydrase isoforms. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been shown to decrease tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide in lab experiments is its selectivity for CA IX, which allows for specific targeting of cancer cells. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the development of new formulations of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide as a diagnostic tool for cancer imaging and as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with allylamine and isopropyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The final product is obtained by recrystallization and purification.
Propiedades
IUPAC Name |
2-methyl-N-propan-2-yl-5-(prop-2-enylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-5-8-15-20(18,19)12-7-6-11(4)13(9-12)14(17)16-10(2)3/h5-7,9-10,15H,1,8H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXPFWFGCXEQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)

![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)

![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5313852.png)